Azathioprine Azathioprine Azathioprine is a purine analogue with cytotoxic and immunosuppressive activity. Azathioprine is a prodrug that is converted by hepatic xanthine oxidase to its active metabolite 6-mercaptopurine (6-MP). 6-MP is further metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into 6-thioguanosine-5'-phosphate (6-thio-GMP) and 6-thioinosine monophosphate (6-thio-IMP), both inhibit nucleotide conversions and de novo purine synthesis. This leads to inhibition of DNA, RNA, and protein synthesis. As a result, cell proliferation may be inhibited, particularly in lymphocytes and leukocytes.
Azathioprine is a purine analogue and prodrug of mercaptopurine that is used as an immunosuppressive agent in organ transplantation to prevent rejection and in autoimmune diseases as a corticosteroid sparing agent. Azathioprine is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels during therapy and with rare instances of acute, cholestatic liver injury and, with long term use, noncirrhotic portal hypertension as a result of nodular regenerative hyperplasia or sinusoidal obstruction syndrome.
Azathioprine, also known as imuran or azasan, belongs to the class of organic compounds known as diarylthioethers. These are organosulfur compounds containing a thioether group that is substituted by two aryl groups. Azathioprine is a drug which is used for use in rheumatoid arthritis, preventing renal transplant rejection, crohn's disease, and colitis. Azathioprine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Azathioprine has been detected in multiple biofluids, such as urine and blood. Within the cell, azathioprine is primarily located in the cytoplasm. In humans, azathioprine is involved in the azathioprine action pathway and the azathioprine metabolism pathway. Azathioprine is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 446-86-6
VCID: VC0366305
InChI: InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)
SMILES: CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Molecular Formula: C9H7N7O2S
Molecular Weight: 277.27g/mol

Azathioprine

CAS No.: 446-86-6

Main Products

VCID: VC0366305

Molecular Formula: C9H7N7O2S

Molecular Weight: 277.27g/mol

Azathioprine - 446-86-6

CAS No. 446-86-6
Product Name Azathioprine
Molecular Formula C9H7N7O2S
Molecular Weight 277.27g/mol
IUPAC Name 6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine
Standard InChI InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)
Standard InChIKey LMEKQMALGUDUQG-UHFFFAOYSA-N
SMILES CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Canonical SMILES CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
Appearance Azathioprine appears as pale yellow crystals or yellowish powder. Decomposes at 243-244掳C. Used for the treatment of rheumatoid arthritis. A known carcinogen.,Solid
Colorform Pale yellow crystals from 50% aq acetone
Melting Point 469 to 471 °F (decomposes) (NTP, 1992)
243.5 °C
dec 243-244 °C
243.5°C
Physical Description Azathioprine appears as pale yellow crystals or yellowish powder. Decomposes at 243-244°C. Used for the treatment of rheumatoid arthritis. A known carcinogen.
Solid
Description Azathioprine is a purine analogue with cytotoxic and immunosuppressive activity. Azathioprine is a prodrug that is converted by hepatic xanthine oxidase to its active metabolite 6-mercaptopurine (6-MP). 6-MP is further metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into 6-thioguanosine-5'-phosphate (6-thio-GMP) and 6-thioinosine monophosphate (6-thio-IMP), both inhibit nucleotide conversions and de novo purine synthesis. This leads to inhibition of DNA, RNA, and protein synthesis. As a result, cell proliferation may be inhibited, particularly in lymphocytes and leukocytes.
Azathioprine is a purine analogue and prodrug of mercaptopurine that is used as an immunosuppressive agent in organ transplantation to prevent rejection and in autoimmune diseases as a corticosteroid sparing agent. Azathioprine is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels during therapy and with rare instances of acute, cholestatic liver injury and, with long term use, noncirrhotic portal hypertension as a result of nodular regenerative hyperplasia or sinusoidal obstruction syndrome.
Azathioprine, also known as imuran or azasan, belongs to the class of organic compounds known as diarylthioethers. These are organosulfur compounds containing a thioether group that is substituted by two aryl groups. Azathioprine is a drug which is used for use in rheumatoid arthritis, preventing renal transplant rejection, crohn's disease, and colitis. Azathioprine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Azathioprine has been detected in multiple biofluids, such as urine and blood. Within the cell, azathioprine is primarily located in the cytoplasm. In humans, azathioprine is involved in the azathioprine action pathway and the azathioprine metabolism pathway. Azathioprine is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Related CAS 55774-33-9 (hydrochloride salt)
Shelf Life Azathioprine... is stated to be stable in neutral or acid solns but is hydrolyzed to mercaptopurine in alkaline solns, expecially on warming. Max stability occurs at pH 5.5-6.5. Hydrolysis to mercaptopurine also occurs in the presence of sulfhydryl compounds such as cysteine. /Azathioprine sodium/
Solubility less than 1 mg/mL at 73° F (NTP, 1992)
Insoluble
Very slightly soluble in ethanol and chloroform; sparingly soluble in dilute mineral acids; soluble in dilute alkali solutions
Insoluble in water
1.07e+00 g/L
>41.6 [ug/mL]
Synonyms Azathioprine
Azathioprine Sodium
Azathioprine Sodium Salt
Azathioprine Sulfate
Azothioprine
Immuran
Imuran
Imurel
Sodium, Azathioprine
PubChem Compound 2265
Last Modified Nov 11 2021
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